N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9690972
InChI: InChI=1S/C21H19FN4O4/c1-13(27)23-15-4-3-5-16(11-15)24-20(28)12-26-21(29)9-8-18(25-26)17-7-6-14(22)10-19(17)30-2/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC
Molecular Formula: C21H19FN4O4
Molecular Weight: 410.4 g/mol

N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9690972

Molecular Formula: C21H19FN4O4

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C21H19FN4O4
Molecular Weight 410.4 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C21H19FN4O4/c1-13(27)23-15-4-3-5-16(11-15)24-20(28)12-26-21(29)9-8-18(25-26)17-7-6-14(22)10-19(17)30-2/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)
Standard InChI Key QBCHTSMNBPSXFK-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC

Introduction

N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with a molecular formula of C21H19FN4O4 and a molecular weight of 410.4 g/mol . This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis and Preparation

The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves a multi-step process. This may include the formation of the pyridazine ring through condensation reactions, followed by the introduction of the acetylamino and 4-fluoro-2-methoxyphenyl groups through nucleophilic substitution or coupling reactions. Detailed synthesis protocols are often proprietary and require optimization for yield and purity.

Biological Activity and Potential Applications

Pyridazine derivatives have been explored for their potential therapeutic applications due to their broad spectrum of biological activities. These compounds can act as enzyme inhibitors, receptor antagonists, or modulators of cellular signaling pathways. While specific data on N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is limited, related compounds have shown promise in treating conditions such as inflammation, cancer, and infectious diseases.

Table 2: Potential Biological Activities

ActivityDescription
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialInhibition of microbial growth
AnticancerInhibition of cancer cell proliferation

Table 3: Synthesis Overview

StepReaction TypeReagents
1CondensationPyridazine precursors
2Nucleophilic SubstitutionAcetylamino group introduction
3Coupling ReactionIntroduction of 4-fluoro-2-methoxyphenyl group

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